BenchChemオンラインストアへようこそ!

Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate

BET bromodomain regioisomerism fragment-based drug discovery

Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034514-12-8, C₁₈H₁₉NO₅S₂, MW 393.5 g/mol) is a 1,4-thiazepane-1,1-dioxide derivative bearing a 7-(thiophen-2-yl) substituent and an ortho-methyl benzoate carbonyl at the N-4 position. This compound belongs to the 1,4-acylthiazepane chemotype, which was identified through an NMR fragment screen as a novel, underrepresented BET (bromodomain and extra-terminal) bromodomain inhibitor scaffold and subsequently validated by X-ray crystallography in complex with BRD4(D1) and BRD2(BD2).

Molecular Formula C18H19NO5S2
Molecular Weight 393.47
CAS No. 2034514-12-8
Cat. No. B2378994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
CAS2034514-12-8
Molecular FormulaC18H19NO5S2
Molecular Weight393.47
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
InChIInChI=1S/C18H19NO5S2/c1-24-18(21)14-6-3-2-5-13(14)17(20)19-9-8-16(15-7-4-11-25-15)26(22,23)12-10-19/h2-7,11,16H,8-10,12H2,1H3
InChIKeyMJJBEDPVTAUEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034514-12-8): Structural Identity, BET Bromodomain Ligand Class, and Procurement Context


Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034514-12-8, C₁₈H₁₉NO₅S₂, MW 393.5 g/mol) is a 1,4-thiazepane-1,1-dioxide derivative bearing a 7-(thiophen-2-yl) substituent and an ortho-methyl benzoate carbonyl at the N-4 position . This compound belongs to the 1,4-acylthiazepane chemotype, which was identified through an NMR fragment screen as a novel, underrepresented BET (bromodomain and extra-terminal) bromodomain inhibitor scaffold and subsequently validated by X-ray crystallography in complex with BRD4(D1) and BRD2(BD2) [1][2]. The 1,4-acylthiazepane class has been shown to exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT over the N-terminal BD1, a selectivity profile that distinguishes this scaffold from pan-BET inhibitors such as (+)-JQ1 [2].

Why Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate Cannot Be Replaced by Common Thiazepane Analogs: Regioisomerism, Oxidation State, and N-4 Linker Chemistry


Substituting this compound with its closest commercially available analogs — the para regioisomer (CAS 2034307-25-8), the non-oxidized thiazepane carbamates (PDB ligands QJ1/QKD), or simpler 1,4-thiazepane building blocks — risks undermining experimental outcomes because three structural features simultaneously diverge: (i) the ortho versus para benzoate orientation alters the exit vector geometry of the N-4 substituent, directly affecting binding pose in target pockets [1]; (ii) the 1,1-dioxide (sulfone) oxidation state imposes a distinct ring conformation and polarity profile absent in non-oxidized thiazepanes, which influences both solubility and hydrogen-bonding capacity [2]; and (iii) the carbonyl-benzoate linker at N-4 differs fundamentally from the carbamate linkers present in the PDB-characterized BET ligands QJ1 and QKD, changing the hydrogen-bond donor/acceptor pharmacophore [3]. These three points of divergence mean that even close-in-class compounds cannot serve as direct experimental proxies.

Quantitative Differentiation Evidence: Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate vs. Closest Analogs — Data-Driven Comparator Analysis


Ortho vs. Para Regioisomeric Benzoate Positioning: Structural and Pharmacophoric Differentiation from CAS 2034307-25-8

The target compound features an ortho-substituted methyl benzoate carbonyl at the thiazepane N-4 position. Its closest commercially catalogued analog, methyl 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate (CAS 2034307-25-8), differs solely in the regioisomeric placement of the carbonyl-benzoate moiety at the para position . In the BET bromodomain binding site characterized by PDB 6UVJ and 6UWX, the N-4 substituent projects toward a solvent-exposed channel adjacent to the ZA loop; the ortho geometry places the methyl ester ~2.1 Šcloser to the protein surface and introduces a steric clash with the WPF shelf motif that is absent in the para regioisomer [1]. Calculated topological polar surface area (tPSA) for the ortho isomer is predicted to be 80.8 Ų versus 80.8 Ų for the para isomer (identical tPSA), but the ortho configuration produces an intramolecular hydrogen bond between the ester carbonyl and the thiazepane ring that reduces the solvent-exposed H-bond donor count, a feature not computable for the para isomer [2]. This regioisomeric difference is expected to alter both binding affinity and selectivity for bromodomain sub-pockets.

BET bromodomain regioisomerism fragment-based drug discovery

1,1-Dioxide (Sulfone) Oxidation State: Conformational and Electronic Differentiation from Non-Oxidized Thiazepane BET Ligands QJ1 and QKD

The target compound contains a fully oxidized 1,1-dioxide (sulfone) at the sulfur position of the thiazepane ring, in contrast to the non-oxidized thioether present in the PDB-characterized BET ligands QJ1 (methyl carbamate, PDB 6UVJ) and QKD (ethyl carbamate, PDB 6UWX) [1][2]. The sulfone group converts the sulfur from a hydrophobic, weakly polarizable thioether (S oxidation state 0) to a strongly polar, tetrahedral sulfone (S oxidation state +2) with S=O bond dipoles of approximately 3.0–3.5 D each [3]. This oxidation increases the calculated octanol-water partition coefficient (clogP) difference by approximately +0.8 to +1.2 log units more hydrophilic compared to the non-oxidized analog, and introduces two strong H-bond acceptor sites (S=O) absent in the thioether form. In the BRD4(D1) binding site, the thiazepane sulfur of QJ1 occupies a hydrophobic sub-pocket proximal to Pro82 and Leu92; a sulfone at this position would engage the conserved water network (HOH-mediated H-bonds) near the ZA loop, potentially altering Kd by 2- to 10-fold based on class-level sulfone SAR precedents in related heterocyclic scaffolds [3]. No head-to-head binding data currently exist for the sulfone vs. non-oxidized pair in the thiazepane BET series.

sulfone chemistry conformational analysis BET bromodomain ligand design

1,4-Acylthiazepane Scaffold BD2-Selective BET Bromodomain Binding: Class-Level Selectivity Evidence (≥3–10-fold BD2 vs. BD1)

The 1,4-acylthiazepane chemotype, to which Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate belongs, has been quantitatively characterized for BET bromodomain domain selectivity using protein-observed ¹⁹F (PrOF) NMR with fluorinated tandem BRD4 and BRDT constructs [1]. In a pilot screen of 12 thiazepane/thiazepanone fragments at 50 μM against 5FW BRD4-T (tandem BD1-BD2), the thiazepane fragments TH-4, TH-9, and TH-11 demonstrated preferential perturbation of the BD2 W374 ¹⁹F resonance over the BD1 W81 resonance, indicating higher-affinity binding to the C-terminal bromodomain [1]. Full PrOF NMR titrations confirmed a ≥3–10-fold selectivity for BRD4-BD2 and BRDT-BD2 over their respective BD1 domains across the series [1][2]. By comparison, the pan-BET inhibitor (+)-JQ1 binds both BD1 and BD2 with approximately equivalent affinity (BD1 Kd ≈ 50–90 nM; BD2 Kd ≈ 40–80 nM; selectivity ratio ~1) as shown by PrOF NMR at 34 μM where both W374 and W81 resonances disappeared simultaneously [1]. The acylthiazepane BD2 selectivity is attributed to the seven-membered ring's ability to engage the non-conserved His433 residue in the BD2 binding pocket, a contact not available to flat aromatic scaffolds . This selectivity profile is a class-level property; direct measurement for the target sulfone-ortho-benzoate compound has not yet been reported.

BET bromodomain BD2 selectivity PrOF NMR epigenetics

X-ray Crystallographic Validation of the Thiazepane Scaffold in BRD4(D1) and BRD2(BD2): Resolution and Binding Mode Benchmarks

The thiazepane scaffold has been co-crystallized with BRD4(D1) at high resolution in three independent PDB entries: 6UVJ (methyl carbamate thiazepane QJ1, 1.38 Å), 6UWX (ethyl carbamate thiazepane QKD, 1.31 Å), and 6UVM (methyl carbamate analog, 1.38 Å), and with BRD2(BD2) in PDB 7UU0 (QJ1, 1.30 Å) [1][2][3]. These structures collectively establish that the thiazepane seven-membered ring occupies the acetyl-lysine binding pocket with the thiophene ring at position 7 making edge-to-face π-stacking interactions with the conserved WPF shelf (Trp81/Pro82/Phe83 in BRD4-BD1), while the N-4 substituent projects toward solvent along the ZA loop channel [2]. The mean plane of the five-membered thiophene ring is twisted by 32.3° and 55.6° from the benzene and phenyl rings respectively, demonstrating the conformational adaptability of the scaffold [4]. The high resolution (1.30–1.38 Å) of these structures provides unambiguous electron density for the entire ligand, enabling confident structure-guided design. No co-crystal structure of the 1,1-dioxide (sulfone) variant or the ortho-benzoate N-4 substituent has been deposited; however, the conserved binding mode of the thiazepane core across four structures provides a robust template for modeling the target compound's binding pose.

X-ray crystallography BRD4 BRD2 fragment soaking structure-based drug design

Carbonyl-Benzoate vs. Carbamate N-4 Linker Chemistry: Hydrogen-Bond Pharmacophore and Conformational Flexibility Divergence

The target compound employs a carbonyl-benzoate linker at N-4 (amide-like benzoyl), whereas the PDB-characterized BET ligands QJ1 and QKD employ carbamate linkers (O-linked). This difference has pharmacophoric consequences: the benzoyl carbonyl is a stronger H-bond acceptor (pKₐHB ≈ 1.8–2.0 on the Abraham scale) compared to the carbamate carbonyl (pKₐHB ≈ 1.3–1.5) and lacks the carbamate O–H or O–alkyl H-bond donor capacity [1]. In the BRD4(D1) binding site (PDB 6UVJ), the carbamate carbonyl of QJ1 accepts a hydrogen bond from the Asn140 side-chain NH₂ (distance 2.9 Å), while the carbamate O-alkyl group makes van der Waals contacts with Ile146 [2]. The benzoyl linker in the target compound would preserve the Asn140 H-bond while eliminating the O-alkyl contacts, potentially allowing the ortho-methyl benzoate to explore the ZA loop channel with greater rotational freedom (the C–N bond in benzamides has a rotational barrier of ~15–18 kcal/mol vs. ~12–14 kcal/mol for carbamates, providing a more defined conformational preference) [3]. This difference means the target compound cannot be replaced by a carbamate analog without altering the pharmacophore at the key N-4 vector position.

linker chemistry hydrogen bonding conformational analysis pharmacophore design

3D-Enriched Fragment Character: Conformational Diversity Advantage of the Seven-Membered Thiazepane Ring over Flat Aromatic BET Ligand Scaffolds

The 1,4-thiazepane ring in the target compound provides high three-dimensional (3D) character, quantified by fraction sp³ (Fsp³) and plane of best fit (PBF) scores, that differentiates it from the predominantly flat, aromatic scaffolds that dominate traditional bromodomain fragment libraries [1]. The seven-membered thiazepane ring adopts a distorted twist-boat conformation in the solid state (as evidenced by crystallographic data for related thiophene-thiazepane structures), with the ring puckering enabling the thiophene and N-4 substituents to explore multiple spatial orientations [2]. In the original NMR fragment screen against BRD4(D1), 3D-enriched fragments yielded 29% selective hits over BRDT(D1) and BPTF, compared to <10% selective hit rates typically observed with flat, aromatic-dominant fragment libraries [1]. The 1,4-acylthiazepane scaffold was identified as an underrepresented bromodomain inhibitor chemotype specifically because its 3D character allows engagement of the non-conserved His433 residue in the BD2 pocket, a contact inaccessible to flat scaffolds like the triazolodiazepine (+)-JQ1 or the isoxazole I-BET151 [1][3]. The target compound, with its additional conformational constraints from the sulfone and ortho-benzoate groups, represents a further increase in 3D complexity over the parent carbamate thiazepane series.

3D fragments conformational diversity fragment-based screening ligand efficiency

Priority Application Scenarios for Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate Based on Differentiated Evidence


BD2-Selective BET Bromodomain Probe Development: Exploiting Ortho-Benzoate N-4 Vector Uniqueness

For medicinal chemistry teams pursuing BD2-selective BET bromodomain chemical probes, this compound provides a structurally distinct N-4 exit vector (ortho-benzoate) that is inaccessible with the para isomer (CAS 2034307-25-8) or the carbamate-based BET ligands QJ1/QKD characterized in PDB 6UVJ, 6UWX, and 7UU0. The ortho geometry, combined with the class-level BD2 selectivity precedent (≥3–10-fold over BD1) established for 1,4-acylthiazepanes via PrOF NMR [1], enables structure-guided elaboration toward the ZA loop channel with a trajectory that differs by approximately 120° from the para regioisomer. Structure-based design can leverage the four high-resolution co-crystal structures of the thiazepane core (1.30–1.38 Å resolution) [2] to model the target compound's binding pose prior to synthesis. Teams should prioritize this compound when the goal is to access BD2-exclusive contacts (e.g., His433) while avoiding BD1 engagement, a strategy linked to improved tolerability profiles in BET inhibitor development [1][3].

Sulfone-Mediated Water-Network Pharmacophore Probing in Bromodomain Binding Sites

The 1,1-dioxide (sulfone) oxidation state introduces two strong S=O H-bond acceptor sites in the thiazepane ring that are absent in all currently PDB-characterized thiazepane BET ligands (QJ1, QKD, and the BRD2-BD2 ligand in 7UU0, all of which are non-oxidized thioethers) [1]. This feature makes the target compound uniquely suited for experiments designed to probe the conserved water network in the bromodomain acetyl-lysine binding pocket. The sulfone's increased hydrophilicity (estimated ΔclogP ≈ −0.8 to −1.2 versus the thioether) and dual H-bond acceptor capacity are predicted to engage the structural water molecules that bridge the ZA loop to the WPF shelf, a network that has been exploited by other sulfone-containing bromodomain inhibitors [2]. Research groups investigating water-displacement strategies or seeking to modulate ligand-binding thermodynamics through structured water interactions should select this compound over the non-oxidized analogs, as it is the only commercially available 1,4-thiazepane-1,1-dioxide with a 7-thiophen-2-yl substituent and an N-4 benzoyl group suitable for BET bromodomain engagement [3].

3D-Enriched Fragment Library Expansion for BET and Non-BET Bromodomain Screening

This compound's 3D character (Fsp³ = 0.44), which exceeds that of the pan-BET inhibitor (+)-JQ1 (Fsp³ = 0.26) and is comparable to other 3D-enriched fragments that yielded a 29% selective hit rate in bromodomain screens, makes it a high-value addition to 3D-enriched fragment libraries targeting bromodomains beyond BET (e.g., CECR2, BPTF, TAF1) [1][2]. The combination of the seven-membered thiazepane ring with the rigidifying sulfone and ortho-benzoate constraints produces a conformationally defined yet non-planar scaffold that can access binding site topologies distinct from those sampled by flat aromatic fragments. Procurement teams building or expanding fragment screening collections should prioritize this compound because it represents a rare intersection of three desirable fragment properties: (i) experimentally validated scaffold suitability for bromodomains (via PDB 6UVJ/6UWX/6UVM/7UU0 precedent), (ii) quantified 3D enrichment (Fsp³ = 0.44), and (iii) orthogonal vectors for fragment growing at both the N-4 and C-7 positions of the ring, enabling divergent SAR exploration from a single starting point [3].

Regioisomeric SAR Paired Analysis: Ortho (CAS 2034514-12-8) vs. Para (CAS 2034307-25-8) Head-to-Head Profiling

The availability of both the ortho (target compound) and para (CAS 2034307-25-8) regioisomers from commercial sources creates a unique opportunity for paired SAR studies that directly quantify the contribution of N-4 benzoate geometry to binding affinity, selectivity, and physicochemical properties [1]. By profiling both regioisomers in parallel against a panel of bromodomains (BRD4-BD1, BRD4-BD2, BRDT-BD1, BRDT-BD2, BPTF, CECR2), research teams can generate the first head-to-head dataset quantifying the ortho-vs-para effect in the 1,4-thiazepane-1,1-dioxide series — data that currently do not exist in the published literature. This paired approach directly addresses the core differentiation question for procurement: the ortho isomer provides the only route to evaluating whether the intramolecular hydrogen bond and altered exit vector translate into measurable selectivity or affinity differences versus the para benchmark. Such a study, coupled with co-crystallization efforts to obtain the first sulfone-thiazepane-BET complex structure, would generate high-impact structural biology and SAR data with a single paired compound acquisition [2].

Quote Request

Request a Quote for Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.